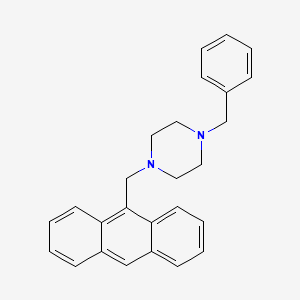

1-(9-anthrylmethyl)-4-benzylpiperazine

Description

Properties

IUPAC Name |

1-(anthracen-9-ylmethyl)-4-benzylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N2/c1-2-8-21(9-3-1)19-27-14-16-28(17-15-27)20-26-24-12-6-4-10-22(24)18-23-11-5-7-13-25(23)26/h1-13,18H,14-17,19-20H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFHGGTHPUWXRPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)CC3=C4C=CC=CC4=CC5=CC=CC=C53 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their properties, and biological activities:

Key Comparisons

Fluorescence and Analytical Utility

- The anthracene group in this compound enables fluorescence-based applications, similar to APD . However, APD’s bis-anthrylmethyl structure enhances selectivity for formaldehyde detection, whereas the single anthrylmethyl group in the target compound may offer broader reactivity .

AChE Inhibitory Activity

- Compound 203 (4-benzylpiperazine fragment) exhibits potent AChE inhibition (IC₅₀ = 0.11 mM), comparable to donepezil . The target compound’s anthracene moiety could further modulate binding affinity through π-π interactions with aromatic residues in the enzyme active site.

Anticonvulsant Potential Derivatives of α-(4-benzylpiperazine)-γ-hydroxybutyric acid (e.g., series B in ) show anticonvulsant activity at 100–300 mg/kg in MES screens . The anthrylmethyl group in the target compound may alter pharmacokinetics (e.g., bioavailability) due to increased hydrophobicity.

Psychoactive vs.

Synthetic Complexity

- Benzhydrylpiperazines (e.g., ) require prolonged reflux (~280 hours) for synthesis , while sulfonamide-coupled analogs (e.g., ) are synthesized via shorter protocols. The anthrylmethyl group in the target compound may necessitate specialized coupling agents.

Structure-Activity Relationships (SAR)

- Benzyl vs. Anthrylmethyl Substitution : The benzyl group enhances lipophilicity and AChE binding , while anthrylmethyl adds steric bulk and fluorescence.

- Methoxy Substitutions : Trimethoxybenzyl derivatives () exhibit vasodilatory effects, likely due to enhanced hydrogen bonding with vascular receptors .

Q & A

Q. What synthetic strategies are effective for preparing 1-(9-anthrylmethyl)-4-benzylpiperazine?

Methodological Answer:

- Key Reactions :

- Benzylation of Piperazine : React piperazine with benzyl chloride in a polar aprotic solvent (e.g., DCM or THF) under basic conditions (e.g., K₂CO₃) to selectively form 4-benzylpiperazine .

- Anthrylmethyl Attachment : Introduce the 9-anthrylmethyl group via alkylation using 9-anthracenemethanol and a coupling agent (e.g., DCC/DMAP) or via nucleophilic substitution with 9-anthrylmethyl bromide under reflux in anhydrous conditions .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to isolate the product. Confirm purity via HPLC (>95%) .

Q. How can researchers characterize the structure and purity of this compound?

Methodological Answer:

- Structural Confirmation :

- Purity Assessment :

Q. What are the key physicochemical properties influencing experimental design?

Methodological Answer:

- Solubility : Limited aqueous solubility due to the hydrophobic anthryl group. Use DMSO or DMF for stock solutions; dilute in buffer containing 0.1% Tween-80 for in vitro assays .

- Stability : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation of the anthryl moiety .

- LogP : Predicted high LogP (~5.0) via computational tools (e.g., SwissADME), suggesting strong membrane permeability .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound?

Methodological Answer:

- Modifications :

- Assays :

Q. What computational methods are suitable for predicting bioactivity and binding modes?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like 5-HT₂A or D₂ receptors. Focus on anthryl stacking with aromatic residues (e.g., Phe340 in 5-HT₂A) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability .

- QSAR Modeling : Generate predictive models using descriptors like polar surface area (PSA) and H-bond acceptors .

Q. How can researchers resolve contradictions in biological activity data?

Methodological Answer:

- Data Triangulation :

- Troubleshooting :

Q. What strategies optimize in vivo pharmacokinetics (PK) for this compound?

Methodological Answer:

- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability .

- Formulation : Use nanoemulsions or liposomes to improve aqueous solubility .

- PK Studies :

- ADME Profiling : Measure plasma half-life, Cmax, and brain penetration in rodent models .

- Metabolite ID : LC-MS/MS to identify major metabolites (e.g., N-debenzylation) .

Q. Methodological Challenges and Solutions

Q. Handling and Stability Issues

Q. Synthetic Yield Optimization

- Challenge : Low yield in anthrylmethyl coupling step .

- Solution : Use microwave-assisted synthesis to enhance reaction efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.